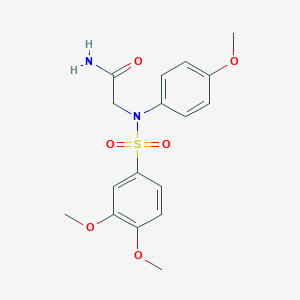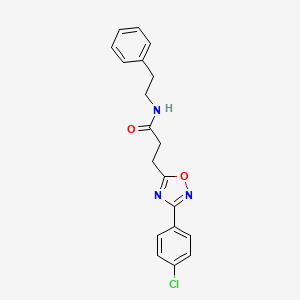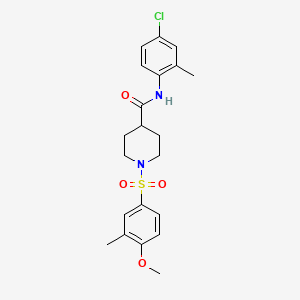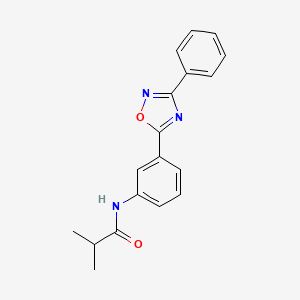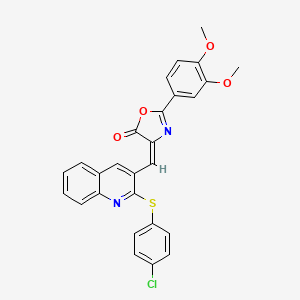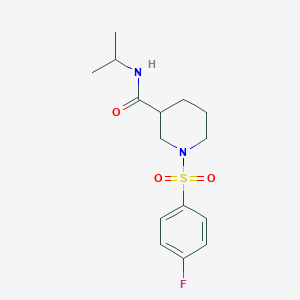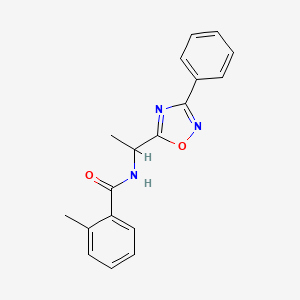
2-methyl-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as PBOX-15 and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of PBOX-15 is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that plays a key role in the formation of microtubules, which are essential for cell division. By inhibiting tubulin polymerization, PBOX-15 can prevent cancer cells from dividing and growing. PBOX-15 may also have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
PBOX-15 has been shown to have several biochemical and physiological effects. In cancer cells, PBOX-15 has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cell growth and proliferation. PBOX-15 has also been shown to reduce the expression of genes involved in inflammation, which leads to a reduction in inflammation. Additionally, PBOX-15 has been shown to be non-toxic to normal cells, which suggests that it may have a favorable safety profile.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PBOX-15 has several advantages for lab experiments. It is easy to synthesize with high yields and purity, which makes it readily available for research purposes. Additionally, PBOX-15 has been shown to be non-toxic to normal cells, which makes it a promising candidate for further research. However, there are also limitations to using PBOX-15 in lab experiments. One limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use. Another limitation is that PBOX-15 may have limited solubility in certain solvents, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the research of PBOX-15. One direction is to further investigate its anticancer properties and its potential use as a cancer treatment. Another direction is to explore its anti-inflammatory properties and its potential use as a treatment for inflammatory diseases. Additionally, PBOX-15 may have potential applications in imaging biological systems, and further research is needed to explore this possibility. Finally, more research is needed to fully understand the mechanism of action of PBOX-15 and to optimize its use in lab experiments.
Métodos De Síntesis
PBOX-15 can be synthesized using different methods, including the reaction of 2-methylbenzoyl chloride with 1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine in the presence of a base. Another method involves the reaction of 2-methylbenzamide with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid in the presence of a coupling agent. Both methods have been used to synthesize PBOX-15 with high yields and purity.
Aplicaciones Científicas De Investigación
PBOX-15 has been the subject of scientific research due to its potential applications in various fields. This compound has been studied for its anticancer properties, and it has been shown to inhibit the growth of cancer cells in vitro and in vivo. PBOX-15 has also been studied for its anti-inflammatory properties, and it has been shown to reduce inflammation in animal models of arthritis. Additionally, PBOX-15 has been studied for its potential use as a fluorescent probe for imaging biological systems.
Propiedades
IUPAC Name |
2-methyl-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12-8-6-7-11-15(12)17(22)19-13(2)18-20-16(21-23-18)14-9-4-3-5-10-14/h3-11,13H,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRLBRDSAHYFEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C)C2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


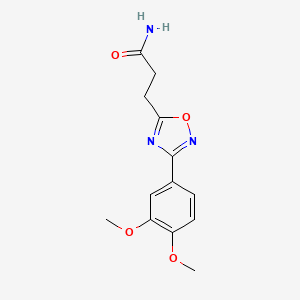
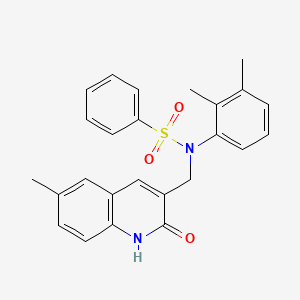

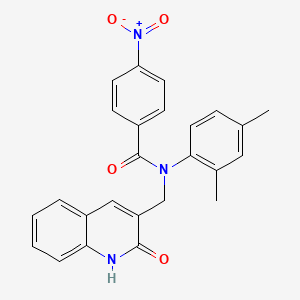
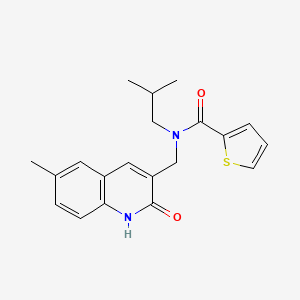
![3-(benzylsulfamoyl)-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7700862.png)
